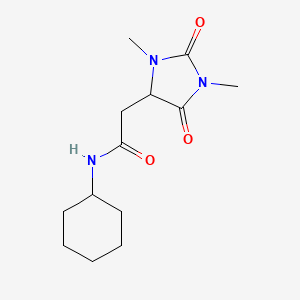![molecular formula C18H15NO4 B4307405 N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4307405.png)
N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide, also known as Xanthohumol, is a prenylated flavonoid found in the hop plant (Humulus lupulus). Xanthohumol has been extensively studied for its potential applications in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and metabolic disorders.
Mécanisme D'action
The mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is complex and involves multiple pathways. N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. Additionally, N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, anti-cancer, anti-obesity, and cardioprotective effects. N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has also been shown to improve cognitive function, reduce anxiety and depression, and promote bone health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in lab experiments include its low toxicity, high selectivity, and broad range of potential applications. However, N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has some limitations, including its low solubility in water and its instability under certain conditions.
Orientations Futures
There are many future directions for N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide research, including the development of new synthesis methods, the identification of new targets and pathways, and the evaluation of N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in clinical trials. Additionally, the potential applications of N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide in the prevention and treatment of neurodegenerative diseases, infectious diseases, and skin disorders should be explored further.
Applications De Recherche Scientifique
N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in the prevention and treatment of various diseases, including cancer, cardiovascular disease, and metabolic disorders. In cancer research, N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing inflammation. In cardiovascular disease research, N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress, improve endothelial function, and lower blood pressure. In metabolic disorder research, N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity, reduce inflammation, and promote weight loss.
Propriétés
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(12-6-8-14(20)9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-11,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXARDEDVUFBRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(4-hydroxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B4307330.png)
![3-amino-5-oxo-4-azatricyclo[5.2.1.0~2,6~]deca-3,8-diene-2,6-dicarbonitrile](/img/structure/B4307334.png)
![5-amino-2-bicyclo[2.2.1]hept-5-en-2-yl-1-phenyl-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B4307340.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307347.png)
![9-hydroxy-4-(octahydroquinolin-1(2H)-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B4307350.png)

![6-bromo-3-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4307367.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307373.png)
![4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B4307392.png)
![2-[1-(4-hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4307398.png)
![9H-fluoren-9-ylmethyl (1-benzyl-2-{[1-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)carbamate](/img/structure/B4307400.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]propanoic acid](/img/structure/B4307401.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-methoxyquinoline-2-carboxamide](/img/structure/B4307418.png)
![2-imino-5-(4-nitrobenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4307420.png)